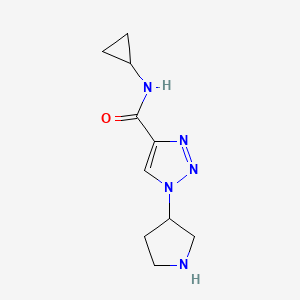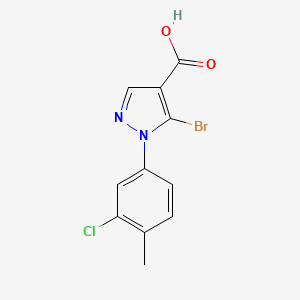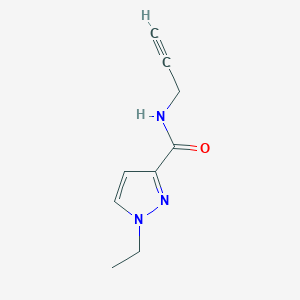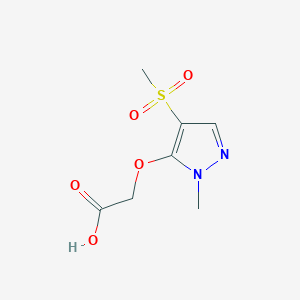
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: The pyrazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the acetic acid moiety: Finally, the methylsulfonyl-substituted pyrazole is reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters and amides of the acetic acid moiety.
Aplicaciones Científicas De Investigación
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-yl)oxy)acetic acid
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)propanoic acid
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring or the nature of the acetic acid moiety can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which can confer distinct properties such as enhanced stability or specific binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C7H10N2O5S |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
2-(2-methyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11) |
Clave InChI |
HAUMAWPLQJUIQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)S(=O)(=O)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


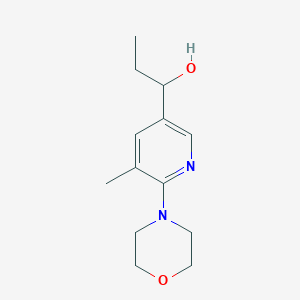
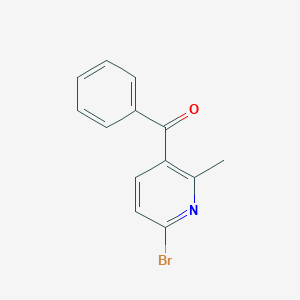

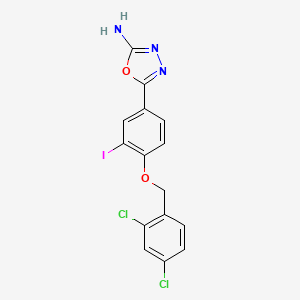
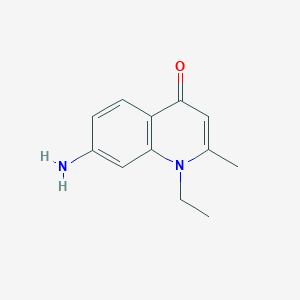
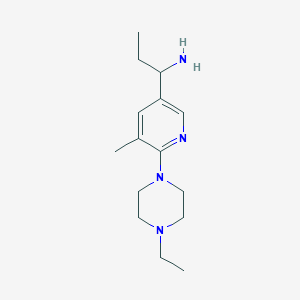
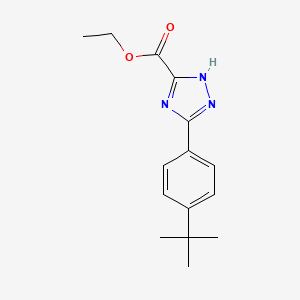

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)
